1-(difluoromethyl)-4-fluoro-2-nitrobenzene
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Overview
Description
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Reduction: The major product is 1-(difluoromethyl)-4-fluoro-2-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-4-fluoro-2-nitrobenzene
- 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene
- 1-(Difluoromethyl)-4-chloro-2-nitrobenzene
Uniqueness
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJIQJQYKADLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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